4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexane ring, followed by the introduction of the hydroxy, methoxy, and oxo groups. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Scientific Research Applications
4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N1N3-bis(2-hydroxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide
- 4-Hydroxy-N1N3-bis(2-ethoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide
Uniqueness
4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C32H36N2O6 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-(4-propan-2-ylphenyl)cyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C32H36N2O6/c1-19(2)20-14-16-21(17-15-20)27-28(30(36)33-22-10-6-8-12-25(22)39-4)24(35)18-32(3,38)29(27)31(37)34-23-11-7-9-13-26(23)40-5/h6-17,19,27-29,38H,18H2,1-5H3,(H,33,36)(H,34,37) |
InChI Key |
YZSKVTSRQFGKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)NC3=CC=CC=C3OC)(C)O)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.